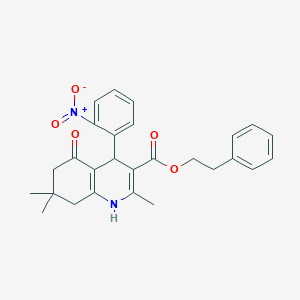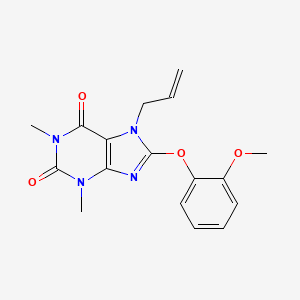![molecular formula C11H17Cl2NO B5158193 [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride, also known as JNJ-7925476, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a selective antagonist of the GPR88 receptor, which is a protein that plays a role in the regulation of dopamine signaling in the brain. In
Mecanismo De Acción
The mechanism of action of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves its selective antagonism of the GPR88 receptor. This receptor is predominantly expressed in the striatum of the brain, where it plays a role in the regulation of dopamine signaling. By blocking the activity of this receptor, [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride may modulate dopamine release and improve the symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride has a number of biochemical and physiological effects. These include modulation of dopamine release, reduction of locomotor activity, and improvement of cognitive function in animal models. In addition, the compound has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride for lab experiments is its high selectivity for the GPR88 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other neurotransmitter systems. However, one limitation of the compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for research on [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride. These include further studies on its therapeutic potential in psychiatric disorders, as well as investigations into its effects on other neurotransmitter systems. In addition, there is a need for more research on the pharmacokinetics and pharmacodynamics of the compound to better understand its safety and efficacy.
Métodos De Síntesis
The synthesis method of [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride involves the reaction of 3-chloro-4-isopropoxybenzaldehyde with ethylamine in the presence of a reducing agent and a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. This synthesis method has been described in detail in a research article by Gao et al. (2013).
Aplicaciones Científicas De Investigación
[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been in the treatment of psychiatric disorders such as schizophrenia and addiction. Studies have shown that GPR88 receptor antagonists, such as [2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride, may be effective in reducing the symptoms of these disorders.
Propiedades
IUPAC Name |
2-(3-chloro-4-propan-2-yloxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12;/h3-4,7-8H,5-6,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAMXLCDFWHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CCN)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-isopropoxy-phenyl)-ethylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)

![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5158155.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)

![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)
![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)
![4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-N-isopropyl-4-oxobutanamide](/img/structure/B5158210.png)
